molecular formula C10H8N2O4 B13251462 2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No.: B13251462
M. Wt: 220.18 g/mol
InChI Key: KHOUPIJJOQFPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is an organic compound with the molecular formula C10H8N2O4 It is a derivative of phthalazine and is characterized by the presence of a hydroxy group, a keto group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine derivatives. The hydroxy and keto groups are introduced through subsequent oxidation and hydroxylation reactions. The acetic acid moiety is then attached via esterification or acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phthalazine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and keto groups play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The acetic acid moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to the specific positioning of the hydroxy and keto groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(6-hydroxy-1-oxophthalazin-2-yl)acetic acid

InChI

InChI=1S/C10H8N2O4/c13-7-1-2-8-6(3-7)4-11-12(10(8)16)5-9(14)15/h1-4,13H,5H2,(H,14,15)

InChI Key

KHOUPIJJOQFPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=NN(C2=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.